N-(1-adamantyl)methanesulfonamide
Overview
Description
N-(1-adamantyl)methanesulfonamide: is a chemical compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in medicinal chemistry, materials science, and drug delivery systems . The incorporation of the adamantyl moiety into various compounds enhances their stability, lipophilicity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)methanesulfonamide typically involves the reaction of 1-adamantylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1-adamantylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-adamantyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in protein-ligand interactions.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The adamantyl moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor, thereby modulating neurotransmitter release and signaling pathways . Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
- N-(1-adamantyl)-2-chloroacetamide
- N-(1-adamantyl)-2-bromoacetamide
- N-(1-adamantyl)-2-iodoacetamide
Comparison: N-(1-adamantyl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its halogenated counterparts. The sulfonamide group enhances the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and drug delivery .
Properties
IUPAC Name |
N-(1-adamantyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-15(13,14)12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKWPBOPWZIOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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